1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1)
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Overview
Description
“1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1)” is a type of imidazolium-based ionic liquid . Ionic liquids have unique physical, chemical, and biological properties, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies .
Synthesis Analysis
A series of long-chain imidazolium-based ionic liquids (ILs) were synthesized . The synthesis process involved the reaction of arylaldehydes with substituted 1,3-imidazolium chlorides .Molecular Structure Analysis
The molecular structure of these ionic liquids was studied using single X-ray diffraction . This technique provided insights into the preferential inter-ionic interactions, valuable for designing ion combinations that favor a low melting point and exhibit a low tendency for crystallization .Chemical Reactions Analysis
These ionic liquids demonstrated significant antibacterial and antifungal activity . They were evaluated as antimicrobials against a wide range of bacteria and fungi .Physical And Chemical Properties Analysis
These ionic liquids have astonishing diversity of physicochemical properties like ionic conductivity, low melting points and vapor pressure, polarity, possible hydrogen bonds and thermal stability in air and water .Mechanism of Action
Safety and Hazards
Due to the wide use of ILs, increasing attention has been paid to their potential toxicological effects on humans and the environment . The toxicity results indicate that ILs containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ILs with long alkyl chain without polar substituents .
Future Directions
These ionic liquids may be perspective for further investigation as potential low-toxic biocides with high antimicrobial activity against reference and clinical multidrug-resistant strains . This study provides hints towards new design concepts for IL design, similar to the common strategy of employing conformationally flexible ions .
properties
CAS RN |
429641-40-7 |
---|---|
Molecular Formula |
C9H17BrN2 |
Molecular Weight |
233.15 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChI Key |
MLHLULZHWYTZDP-UHFFFAOYSA-M |
SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
Canonical SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
Other CAS RN |
429641-40-7 |
Origin of Product |
United States |
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